molecular formula C16H15F3N2 B1389037 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine CAS No. 914348-87-1

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine

Cat. No. B1389037
M. Wt: 292.3 g/mol
InChI Key: KORPLZHXGJMWBO-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine” appears to be a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The presence of these groups could suggest potential applications in medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the formation of the isoquinoline ring, possibly through a Pictet-Spengler or Bischler-Napieralski reaction, followed by the introduction of the trifluoromethylphenyl group.



Molecular Structure Analysis

The molecular structure would likely show aromaticity in the isoquinoline portion of the molecule, with sp2 hybridization. The trifluoromethyl group would introduce a degree of electronegativity.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich isoquinoline and the electron-withdrawing trifluoromethyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability.


Scientific Research Applications

Application 1: Tracer for Measuring P-glycoprotein Function at the Blood-Brain Barrier

  • Summary of the Application : [18F]MC225 is a selective substrate for P-glycoprotein (P-gp) that has good metabolic stability and shows higher baseline uptake compared with other P-gp substrates such as ®-[11C]Verapamil . It is used as a tracer for measuring P-glycoprotein function at the blood-brain barrier .
  • Methods of Application or Experimental Procedures : The production of [18F]MC225 was automated on a CFN-MPS200 multipurpose synthesizer . The acute toxicity of MC225 was evaluated at a dose of 2.5 mg/kg bodyweight, which is more than 10,000-fold the postulated maximum clinical dose of [18F]MC225 . The mutagenicity of MC225 was studied by a reverse mutation test using Salmonella typhimurium and Escherichia coli (Ames test) . In vivo biodistribution and dosimetry studies of [18F]MC225 were carried out in normal mice .
  • Results or Outcomes : No acute toxicity of MC225 or [18F]MC225 injection was found . No mutagenic activity was observed for MC225 . The biodistribution study demonstrated both hepatobiliary and renal excretion of radioactivity . The most critical organ was the pancreas, with (63.8 μGy/MBq) or without urination (63.9 μGy/MBq) at 360 min after injection . The estimated effective dose (μSv/MBq) with and without urination at 360 min after injection was calculated as 15.7 and 16.9, respectively .

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.


Future Directions

Future research could explore the potential applications of this compound, particularly in fields like medicinal chemistry or materials science. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.


properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)14-9-13(20)5-6-15(14)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPLZHXGJMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661679
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine

CAS RN

914348-87-1
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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